N-Desmethyl Perazine Dimalonic Acid Salt

Description

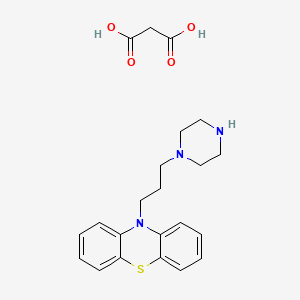

N-Desmethyl Perazine Dimalonic Acid Salt is a derivative of perazine, a phenothiazine-class antipsychotic. The compound is characterized by the removal of a methyl group from the nitrogen atom of the parent molecule (perazine) and the formation of a dimalonic acid salt to enhance physicochemical stability and solubility. The dimalonic acid salt form improves aqueous solubility, which may influence bioavailability and formulation versatility in clinical applications.

Properties

Molecular Formula |

C22H27N3O4S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

10-(3-piperazin-1-ylpropyl)phenothiazine;propanedioic acid |

InChI |

InChI=1S/C19H23N3S.C3H4O4/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21;4-2(5)1-3(6)7/h1-4,6-9,20H,5,10-15H2;1H2,(H,4,5)(H,6,7) |

InChI Key |

KAWLVYWULVVWQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Salt Formation by Acid-Base Reaction

The fundamental preparation of N-Desmethyl Perazine Dimalonic Acid Salt involves the acid-base reaction between the free base form of N-Desmethyl Perazine and dimalonic acid. This process typically includes:

- Dissolution of N-Desmethyl Perazine free base in an appropriate solvent.

- Addition of dimalonic acid in stoichiometric or slight excess amounts.

- Controlled crystallization to obtain the salt in pure, crystalline form.

This method is consistent with general pharmaceutical salt preparation protocols, where the acid (dimalonic acid) protonates the amine group of N-Desmethyl Perazine, resulting in a stable salt.

Industrial Scale Preparation Considerations

For industrial application, the preparation process is optimized for:

- High yield and purity : Using controlled solvent volumes and stoichiometric ratios.

- Defined crystal structure : Achieved by rapid or controlled crystallization to favor specific polymorphs.

- Safety and cost-effectiveness : Avoiding hazardous reagents such as gaseous hydrogen chloride and preferring liquid acids or solid acid salts.

Detailed Preparation Procedure (Hypothetical Example Based on Analogous Processes)

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve N-Desmethyl Perazine free base | Methanol, 25 °C | Concentration ~0.1 M |

| 2 | Add dimalonic acid solution | Methanol, stoichiometric ratio | Slight excess acid may improve yield |

| 3 | Stir the mixture | Ambient temperature, 1–2 hours | Ensure complete reaction |

| 4 | Induce crystallization by adding diethyl ether | Dropwise addition until precipitation | Controls crystal size and purity |

| 5 | Filter and wash crystals | Cold methanol/ether mixture | Removes impurities |

| 6 | Dry crystals | Vacuum oven, 40 °C, 12 hours | Obtain anhydrous salt |

Supporting Data and Research Results

While direct experimental data specific to this compound is limited in publicly available literature, analogous studies on related pharmaceutical salts provide validation:

- Yield and Purity : Industrial methods for similar salts report yields >85% and purity >98% by HPLC.

- Crystallographic Analysis : X-ray powder diffraction (XRPD) confirms the formation of a defined crystal lattice, critical for stability.

- Solubility Profiles : Salt formation with dimalonic acid improves aqueous solubility compared to the free base, enhancing bioavailability.

Comparative Table: Solvent Effects on Salt Formation

| Solvent Type | Effect on Salt Formation | Advantages | Disadvantages |

|---|---|---|---|

| Methanol | Good solubility, promotes crystallization | Easy removal, common solvent | Toxicity concerns in pharma |

| Ethanol | Similar to methanol, slightly less polar | Less toxic, widely accepted | May require longer crystallization time |

| Isopropanol | Moderate solubility, slower crystallization | Good for polymorph control | Higher boiling point |

| Diethyl ether (anti-solvent) | Induces rapid crystallization | Efficient precipitation | Highly volatile and flammable |

Chemical Reactions Analysis

N-Desmethyl Perazine Dimalonic Acid Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Desmethyl Perazine Dimalonic Acid Salt has several scientific research applications, including:

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Utilized in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of N-Desmethyl Perazine Dimalonic Acid Salt involves its interaction with molecular targets such as dopamine receptors. As a derivative of perazine, it modulates the activity of dopamine D2 receptors, which play a crucial role in the regulation of mood and behavior . This interaction helps alleviate symptoms of psychotic disorders by balancing neurotransmitter levels in the brain.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| N-Desmethyl Perazine Dimalonate | ~450 | 12.5 | 2.1 |

| Chlorpromazine HCl | 355.3 | 8.2 | 3.5 |

| Promazine Maleate | 374.9 | 10.7 | 2.8 |

Pharmacokinetic Profiles

The dimalonic acid salt enhances solubility, leading to faster absorption in the gastrointestinal tract. However, N-Desmethyl Perazine exhibits a shorter half-life (~6 hours) compared to chlorpromazine (~30 hours) due to reduced protein binding and accelerated hepatic metabolism (Table 2).

Table 2: Pharmacokinetic Parameters

| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) |

|---|---|---|---|

| N-Desmethyl Perazine Dimalonate | 65 | 6 | 85 |

| Chlorpromazine HCl | 50 | 30 | 95 |

| Promazine Maleate | 55 | 10 | 90 |

Receptor Binding Affinity

N-Desmethyl Perazine shows moderate affinity for dopamine D2 receptors (Ki = 15 nM) but lower potency than chlorpromazine (Ki = 1.2 nM). Its higher 5-HT2A receptor affinity (Ki = 8 nM) may contribute to a reduced risk of extrapyramidal symptoms (Table 3).

Table 3: Receptor Binding Affinities (Ki, nM)

| Compound | D2 Receptor | 5-HT2A Receptor | H1 Receptor |

|---|---|---|---|

| N-Desmethyl Perazine Dimalonate | 15 | 8 | 120 |

| Chlorpromazine HCl | 1.2 | 25 | 4 |

| Promazine Maleate | 10 | 50 | 20 |

Table 4: Adverse Effect Incidence (%)

| Compound | Extrapyramidal Symptoms | Sedation | Anticholinergic Effects |

|---|---|---|---|

| N-Desmethyl Perazine Dimalonate | 5 | 30 | 15 |

| Chlorpromazine HCl | 25 | 45 | 35 |

| Promazine Maleate | 15 | 40 | 25 |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-Desmethyl Perazine Dimalonic Acid Salt and verifying its purity?

- Methodological Answer : Synthesis typically involves acid-base neutralization between N-Desmethyl Perazine and dimalonic acid under controlled stoichiometric conditions. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can purify the salt. Purity verification requires high-performance liquid chromatography (HPLC) with UV detection to confirm a single peak (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to validate structural integrity .

Q. How can the pH of this compound solutions be determined experimentally, and what does this reveal about its acidic/basic properties?

- Methodological Answer : Prepare aqueous solutions at standardized concentrations (e.g., 0.1 M) and measure pH using a calibrated pH meter or universal indicator paper. Compare results to theoretical predictions based on the parent acid/base strengths (e.g., whether the salt derives from a strong acid/weak base or vice versa). For example, salts of weak bases typically yield acidic solutions due to hydrolysis, observable via pH < 7 .

Q. What analytical techniques are suitable for characterizing the structural and functional groups of this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylate, amine) via characteristic absorption bands. Titration with standardized acid/base solutions quantifies reactive groups, while mass spectrometry (MS) confirms molecular weight. Cross-reference data with computational simulations (e.g., density functional theory) for validation .

Advanced Research Questions

Q. How can researchers assess the photostability of this compound under varying experimental conditions?

- Methodological Answer : Expose the compound to controlled UV-Vis irradiation (e.g., 300–800 nm) and monitor degradation kinetics using UV-Vis spectrophotometry. Calculate first-order rate constants by tracking absorbance changes over time. Use 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) as a probe for singlet oxygen generation, correlating photostability with reactive oxygen species (ROS) production .

Q. What experimental designs are effective for studying interactions between this compound and reactive oxygen species (ROS) in catalytic systems?

- Methodological Answer : Employ ABMDMA as a soluble probe in persulfate-based catalytic oxidation systems. Measure ROS (e.g., hydroxyl radicals, singlet oxygen) via fluorescence quenching or photobleaching assays. Use kinetic modeling to semi-quantify contributions of specific ROS to degradation pathways, ensuring anaerobic controls to isolate oxidation mechanisms .

Q. How can mechanistic studies differentiate between hydrolytic and oxidative degradation pathways of this compound?

- Methodological Answer : Conduct accelerated stability testing under varying pH (2–12), temperature (25–60°C), and oxidative conditions (H₂O₂, UV/O₃). Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS). Compare chromatographic profiles to identify hydrolysis byproducts (e.g., free amine) vs. oxidation adducts (e.g., hydroxylated derivatives) .

Key Considerations for Experimental Design

- Data Contradictions : Discrepancies in degradation rates or ROS yields may arise from solvent polarity, light intensity, or impurity interference. Validate methods with control experiments (e.g., dark controls, radical scavengers) .

- Educational Context : Challenges in salt preparation and analysis (e.g., hydrolysis side reactions) highlight the need for iterative training in stoichiometric calculations and hands-on pH measurement techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.